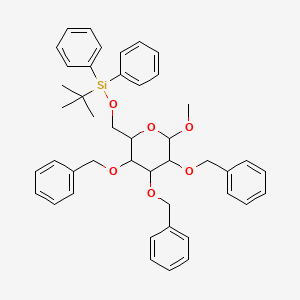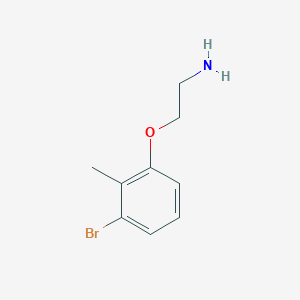
Adenosine-5'-O-diphospho-(1''-(4-nitrophenoxy)-ribose)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenosine-5’-O-diphospho-(1’'-(4-nitrophenoxy)-ribose): is a complex organic compound that plays a significant role in various biochemical processes It is a derivative of adenosine diphosphate (ADP) and contains a nitrophenoxy group attached to the ribose moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of adenosine-5’-O-diphospho-(1’'-(4-nitrophenoxy)-ribose) typically involves the following steps:
Starting Materials: Adenosine diphosphate (ADP) and 4-nitrophenol.
Activation of ADP: ADP is activated using a coupling reagent such as carbodiimide or a phosphoramidite reagent.
Coupling Reaction: The activated ADP is then reacted with 4-nitrophenol in the presence of a base such as triethylamine to form the desired compound.
Purification: The product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of adenosine-5’-O-diphospho-(1’'-(4-nitrophenoxy)-ribose) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Large-scale purification techniques such as preparative HPLC or crystallization are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Adenosine-5’-O-diphospho-(1’'-(4-nitrophenoxy)-ribose) can undergo oxidation reactions, particularly at the nitrophenoxy group, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitrophenoxy group can be reduced to form amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted adenosine diphosphate derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Analogues: Adenosine-5’-O-diphospho-(1’'-(4-nitrophenoxy)-ribose) is used as a precursor for the synthesis of various analogues for studying enzyme-substrate interactions.
Biology:
Cell Signaling: The compound is involved in studying cellular signaling pathways, particularly those involving ADP-ribosylation.
Enzyme Inhibition: It is used to investigate the inhibition of enzymes such as poly(ADP-ribose) polymerases (PARPs).
Medicine:
Drug Development: The compound is explored for its potential in developing drugs targeting diseases related to ADP-ribosylation, such as cancer and neurodegenerative disorders.
Industry:
Biochemical Assays: It is used in various biochemical assays to study enzyme kinetics and substrate specificity.
Wirkmechanismus
Molecular Targets and Pathways: Adenosine-5’-O-diphospho-(1’'-(4-nitrophenoxy)-ribose) exerts its effects primarily through its interaction with enzymes involved in ADP-ribosylation. It acts as a substrate or inhibitor for these enzymes, affecting cellular processes such as DNA repair, gene expression, and signal transduction. The nitrophenoxy group can also participate in redox reactions, influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Adenosine-5’-O-diphospho-(1’'-(4-aminophenoxy)-ribose): Similar structure but with an amino group instead of a nitrophenoxy group.
Adenosine-5’-O-diphospho-(1’'-(4-methoxyphenoxy)-ribose): Contains a methoxy group instead of a nitrophenoxy group.
Uniqueness: Adenosine-5’-O-diphospho-(1’'-(4-nitrophenoxy)-ribose) is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical and biological properties. This group allows for specific interactions with enzymes and can undergo unique chemical reactions, making the compound valuable for research and industrial applications.
Eigenschaften
Molekularformel |
C21H26N6O17P2 |
|---|---|
Molekulargewicht |
696.4 g/mol |
IUPAC-Name |
(4-nitrophenyl) 2-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phosphonooxyphosphoryl]oxy-3,4,5-trihydroxypentanoate |
InChI |
InChI=1S/C21H26N6O17P2/c22-18-13-19(24-7-23-18)26(8-25-13)20-16(32)15(31)12(42-20)6-40-46(39,44-45(36,37)38)43-17(14(30)11(29)5-28)21(33)41-10-3-1-9(2-4-10)27(34)35/h1-4,7-8,11-12,14-17,20,28-32H,5-6H2,(H2,22,23,24)(H2,36,37,38) |
InChI-Schlüssel |
RCULIYXBWRLLMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C(C(C(CO)O)O)OP(=O)(OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[Tert-butyl(dimethyl)silyl]oxy-5-ethoxy-5-oxopentanoic acid](/img/structure/B12072371.png)


![3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B12072394.png)
![2-(3-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12072395.png)

![N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine](/img/structure/B12072408.png)


